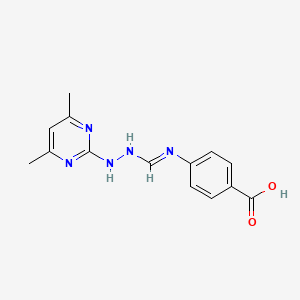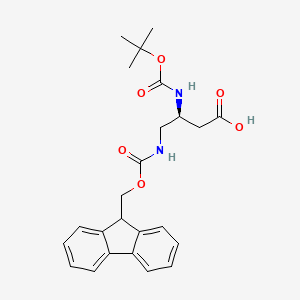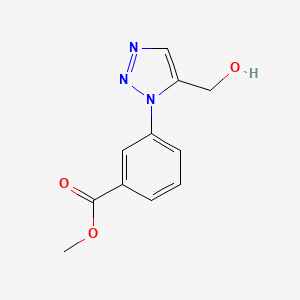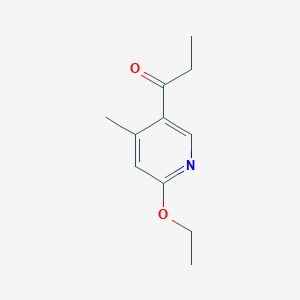![molecular formula C8H8N2S B13009541 Benzo[d]isothiazol-6-ylmethanamine](/img/structure/B13009541.png)
Benzo[d]isothiazol-6-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]isothiazol-6-ylmethanamine is a chemical compound with the molecular formula C8H8N2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing nitrogen and sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isothiazol-6-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the isothiazole ring . The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[d]isothiazol-6-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve specific properties or functionalities .
Common Reagents and Conditions
Oxidation: Selectfluor-mediated oxidation in aqueous media is a common method for oxidizing this compound.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles to replace specific functional groups on the isothiazole ring.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as oxidized or reduced forms, which may exhibit different chemical and biological properties .
Aplicaciones Científicas De Investigación
Benzo[d]isothiazol-6-ylmethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Benzo[d]isothiazol-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The compound’s structure allows it to form non-covalent interactions with its targets, which can result in the inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]isothiazol-3(2H)-one: Another derivative of isothiazole with similar structural features but different functional groups.
Benz[c]isothiazole: An isomeric form of Benzo[d]isothiazole with distinct chemical properties.
Uniqueness
Benzo[d]isothiazol-6-ylmethanamine is unique due to its specific substitution pattern on the isothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H8N2S |
|---|---|
Peso molecular |
164.23 g/mol |
Nombre IUPAC |
1,2-benzothiazol-6-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-1-2-7-5-10-11-8(7)3-6/h1-3,5H,4,9H2 |
Clave InChI |
QITRYTDXCZAJHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CN)SN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)

![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)


![3-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13009505.png)

![7-methyl-3H,4H-pyrimido[4,5-d][1,3]diazine-4-thione](/img/structure/B13009515.png)
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13009517.png)

![4-Isopropyl-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13009527.png)

